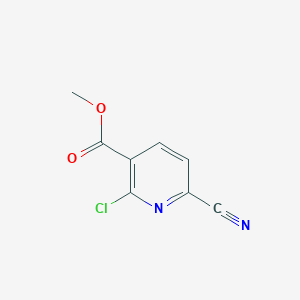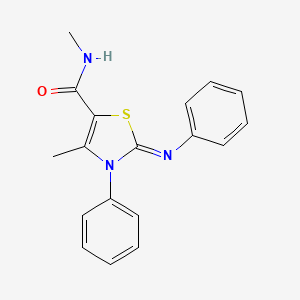![molecular formula C20H15F3N4O2 B6642708 N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B6642708.png)
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell growth and proliferation.
作用機序
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, which are critical for cell growth and proliferation. By inhibiting EGFR activity, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can induce cell cycle arrest and apoptosis, which can inhibit tumor growth. N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent metastasis. In addition, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is its potency and selectivity for EGFR. It is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in cellular processes. However, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited bioavailability and may not penetrate cell membranes effectively. In addition, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide may have off-target effects on other tyrosine kinases, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide in scientific research. One direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the use of N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Additionally, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can be used to study the role of EGFR in other diseases, such as cardiovascular disease and diabetes. Finally, the development of new delivery methods for N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide, such as nanoparticles or liposomes, may improve its bioavailability and efficacy in lab experiments.
合成法
The synthesis of N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide involves several steps. The first step is the preparation of 3-(trifluoromethyl)aniline, which is then reacted with 3-bromopyridine-2-carboxylic acid to form 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid. This acid is then converted to its corresponding acid chloride, which is reacted with N-(3-carbamoylphenyl)amine to form N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide.
科学的研究の応用
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is widely used in scientific research to study the role of EGFR in cell growth and proliferation. It is commonly used to inhibit the activity of EGFR in cancer cells, as EGFR is often overexpressed in cancer cells and plays a critical role in their growth and proliferation. N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has also been used to study the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c21-20(22,23)13-5-2-7-15(11-13)26-18-16(8-3-9-25-18)19(29)27-14-6-1-4-12(10-14)17(24)28/h1-11H,(H2,24,28)(H,25,26)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPHVZNYDUIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)
![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)

![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6642705.png)
![N-[2-[(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)amino]-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B6642709.png)
![N-[2-(cyclopropanecarbonylamino)ethyl]-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B6642714.png)
![[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-hydroxynaphthalen-2-yl)methanone](/img/structure/B6642720.png)
